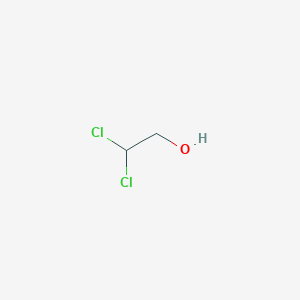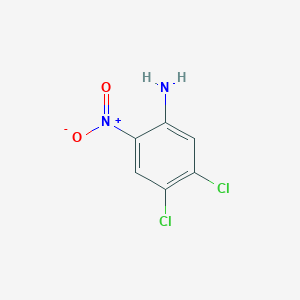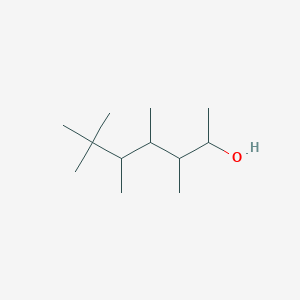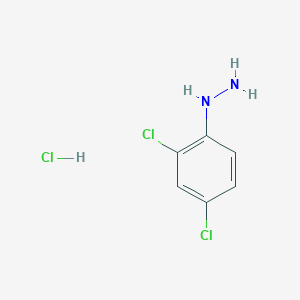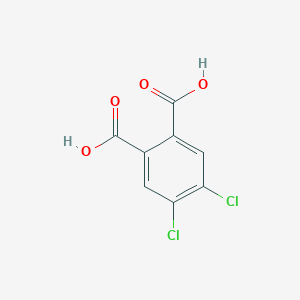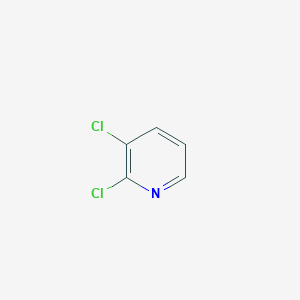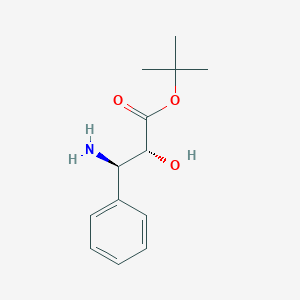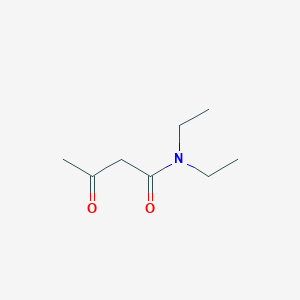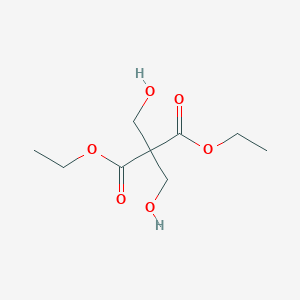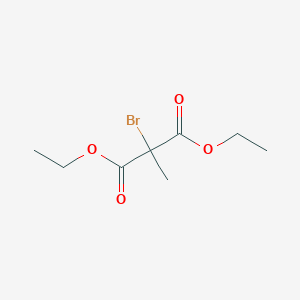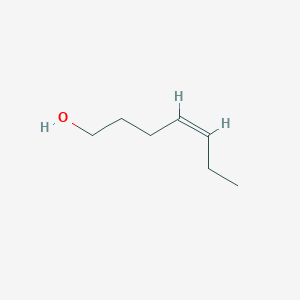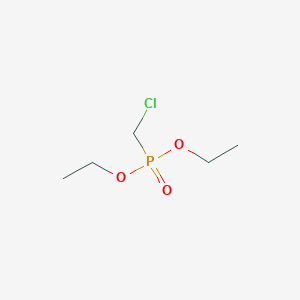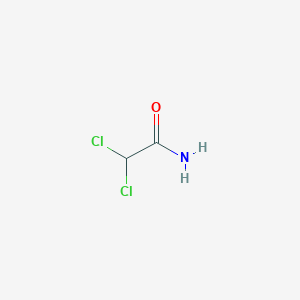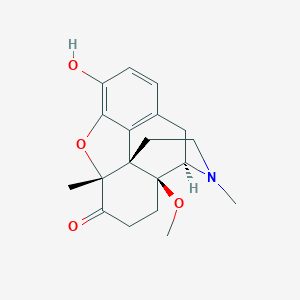
14-Methoxymetopon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-Methoxymetopon is an opioid analgesic drug that is synthesized from thebaine, a natural opiate alkaloid found in opium poppy. It was first synthesized in 1981 by a team of researchers led by Paul Janssen, a Belgian pharmacologist. 14-Methoxymetopon is a potent and selective agonist of the mu-opioid receptor, which is responsible for mediating the pain-relieving effects of opioids.
作用機序
14-Methoxymetopon acts as a selective agonist of the mu-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the mu-opioid receptor results in the inhibition of neurotransmitter release, including the release of substance P, which is involved in pain transmission. This leads to a reduction in pain perception and an increase in pain tolerance.
生化学的および生理学的効果
The biochemical and physiological effects of 14-Methoxymetopon are similar to those of other opioids, including morphine and fentanyl. It has potent analgesic effects and can also cause sedation, respiratory depression, and constipation. 14-Methoxymetopon has a longer duration of action than morphine, which makes it a useful tool in preclinical studies.
実験室実験の利点と制限
One advantage of using 14-Methoxymetopon in preclinical studies is its potency and selectivity for the mu-opioid receptor. This allows researchers to investigate the role of the mu-opioid receptor in pain modulation and other physiological processes. However, 14-Methoxymetopon is a highly addictive drug with a high potential for abuse and dependence. This limits its use in clinical settings and requires careful handling and storage in laboratory settings.
将来の方向性
There are several future directions for research on 14-Methoxymetopon. One area of interest is the development of new opioid analgesics that are more effective and less addictive than current medications. Another area of research is the investigation of the role of the mu-opioid receptor in pain modulation and other physiological processes, such as reward and addiction. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of opioids, including 14-Methoxymetopon, to improve our understanding of their effects and potential for abuse.
Conclusion:
In conclusion, 14-Methoxymetopon is a potent and selective agonist of the mu-opioid receptor that has been the subject of several scientific studies. It has been used in preclinical studies to investigate the mechanisms of opioid receptor activation and the role of the mu-opioid receptor in pain modulation. The synthesis of 14-Methoxymetopon is a complex process that requires skilled chemists and specialized equipment. While 14-Methoxymetopon has several advantages for laboratory experiments, its high potential for abuse and dependence limits its use in clinical settings. Future research on 14-Methoxymetopon will focus on the development of new opioid analgesics, the investigation of the mu-opioid receptor in pain modulation and other physiological processes, and the pharmacokinetics and pharmacodynamics of opioids.
合成法
The synthesis of 14-Methoxymetopon involves several steps, including the conversion of thebaine to oripavine, which is then converted to 14-Methoxymetopon. The process involves the use of various chemicals and reagents, including sodium borohydride, hydrochloric acid, and acetic anhydride. The synthesis of 14-Methoxymetopon is a complex process that requires skilled chemists and specialized equipment.
科学的研究の応用
14-Methoxymetopon has been the subject of several scientific studies due to its potent analgesic effects. It has been used in preclinical studies to investigate the mechanisms of opioid receptor activation and the role of the mu-opioid receptor in pain modulation. 14-Methoxymetopon has also been used to study the pharmacokinetics and pharmacodynamics of opioids, as well as their potential for abuse and dependence.
特性
CAS番号 |
131575-03-6 |
|---|---|
製品名 |
14-Methoxymetopon |
分子式 |
C19H23NO4 |
分子量 |
329.4 g/mol |
IUPAC名 |
(4R,4aS,7aR,12bR)-9-hydroxy-4a-methoxy-3,7a-dimethyl-1,2,4,5,6,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C19H23NO4/c1-17-14(22)6-7-19(23-3)13-10-11-4-5-12(21)16(24-17)15(11)18(17,19)8-9-20(13)2/h4-5,13,21H,6-10H2,1-3H3/t13-,17+,18+,19-/m1/s1 |
InChIキー |
DENICFHULARDRG-WEZQJLTASA-N |
異性体SMILES |
C[C@]12C(=O)CC[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C)OC |
SMILES |
CC12C(=O)CCC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)OC |
正規SMILES |
CC12C(=O)CCC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)OC |
同義語 |
14-methoxymetopon |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



